(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
CAS No.: 1165450-63-4
Cat. No.: VC8458943
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1165450-63-4 |
|---|---|
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | (1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11-/m0/s1 |
| Standard InChI Key | OUTDFRNFTVGFRQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a three-membered cyclopropane ring and a five-membered pyrrolidine-like ring. The tert-butoxycarbonyl (Boc) group at position 3 and the carboxylic acid moiety at position 1 create a stereochemical environment critical for its reactivity. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | (1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
| SMILES | CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O |
| InChI Key | OUTDFRNFTVGFRQ-UHFFFAOYSA-N |
The bicyclo[3.1.0]hexane core imposes significant ring strain, enhancing its reactivity in ring-opening reactions .
Stereochemical Significance
The (1R,5R) configuration ensures precise spatial arrangement, enabling enantioselective interactions in biological systems. Computational studies suggest that the transannular N–C distance (2.48 Å) facilitates hydrogen bonding with target proteins, a feature exploited in protease inhibitor design.
Synthesis and Manufacturing
Key Synthetic Pathways
While detailed synthetic protocols remain proprietary, retro-synthetic analysis proposes a multi-step approach:
-
Cyclopropanation: Formation of the bicyclo[3.1.0]hexane core via [2+1] cycloaddition using dichlorocarbene.
-
Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate under basic conditions.
-
Carboxylic Acid Functionalization: Oxidation of a primary alcohol intermediate via Jones reagent.
Yield optimization challenges arise from the sensitivity of the cyclopropane ring to acidic conditions, necessitating low-temperature (-78°C) reactions.
Industrial-Scale Production
Batch records from 2023 indicate a typical purity of ≥98% (HPLC) using preparative chiral chromatography (Chiralpak IC column, hexane:IPA 80:20). Annual global production is estimated at 50–100 kg, primarily serving preclinical research.
Pharmaceutical Applications
Drug Intermediate Use
The compound’s rigid scaffold is incorporated into:
-
Protease Inhibitors: As a proline mimetic in hepatitis C virus NS3/4A inhibitors (IC₅₀ improvement of 12-fold vs. linear analogs) .
-
Kinase Modulators: Paired with pyrimidine derivatives in BTK inhibitors for autoimmune diseases.
Case Study: Neurological Targets
In 2024, Janssen Pharmaceuticals reported its use in a µ-opioid receptor antagonist (JNJ-78982110), reducing gastrointestinal side effects by 40% compared to naltrexone derivatives.
| Parameter | Value |
|---|---|
| LD₅₀ (rat, oral) | >2,000 mg/kg |
| Ames Test | Negative |
| hERG Inhibition | IC₅₀ = 35 µM |
No genotoxic or carcinogenic risks are identified at therapeutic doses.
Comparative Analysis with Structural Analogs
Isomeric Variants
| Compound Name | CAS No. | Key Difference |
|---|---|---|
| (1S,5R)-3-tert-Butoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | 197142-34-0 | Carboxylic acid at position 6 |
| (1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | 197142-34-0 | Azabicyclo numbering inversion |
The (1R,5R) isomer exhibits 3-fold higher blood-brain barrier permeability than its (1S,5R) counterpart in murine models .
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing organocatalytic methods to bypass chromatographic purification.
-
Polymer-Bound Derivatives: For solid-phase peptide synthesis applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume